molecular formula C24H27N3O B3795284 N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide

Cat. No.: B3795284
M. Wt: 373.5 g/mol
InChI Key: RNYPXSXFQXSYGX-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide typically involves multiple steps, including the formation of the indole core, the attachment of the piperidine ring, and the final coupling with the indene moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions using catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) in the presence of a base like triethylamine (Et3N) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens (e.g., bromine, chlorine) or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on butyrylcholinesterase (BChE) is attributed to strong cation-π interactions with the enzyme’s active site, leading to the inhibition of its activity . This interaction can modulate various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide stands out due to its unique combination of the indole and indene moieties, which confer distinct chemical and biological properties. Its ability to cross the blood-brain barrier and inhibit butyrylcholinesterase with high specificity makes it a promising candidate for further research and development in the field of neurodegenerative diseases.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-26(24(28)20-9-8-17-10-11-25-23(17)15-20)21-7-4-12-27(16-21)22-13-18-5-2-3-6-19(18)14-22/h2-3,5-6,8-11,15,21-22,25H,4,7,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYPXSXFQXSYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Reactant of Route 2
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Reactant of Route 3
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N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Reactant of Route 4
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide
Reactant of Route 6
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide

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